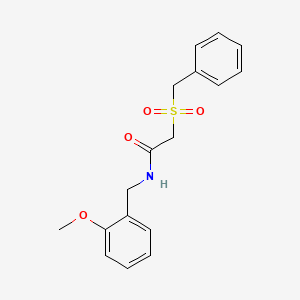
2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfonyl)-N-(2-methoxybenzyl)acetamide, also known as BMS-191011, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonyl amides and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide is not fully understood. However, it is believed to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is involved in the perception of pain and temperature, and its blockade by this compound may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and pain. It has also been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are involved in the development of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide for lab experiments is its selectivity for TRPV1. This allows for more precise and targeted studies of the role of TRPV1 in pain and inflammation. However, one limitation of this compound is its relatively low potency compared to other TRPV1 antagonists. This can make it more difficult to achieve the desired effects in in vitro and in vivo experiments.
Orientations Futures
There are a number of future directions for the study of 2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide. One area of interest is its potential use in the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is often difficult to treat with currently available medications. This compound has shown promise in preclinical studies as a potential treatment for neuropathic pain, and further studies are needed to determine its efficacy in humans.
Another area of interest is the development of more potent TRPV1 antagonists. While this compound is selective for TRPV1, its relatively low potency compared to other TRPV1 antagonists can make it more difficult to achieve the desired effects in experiments. The development of more potent TRPV1 antagonists could lead to more effective treatments for pain and inflammation.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its selective antagonism of TRPV1 makes it a promising candidate for the treatment of pain and inflammation, particularly in neuropathic pain. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide involves the reaction of 2-methoxybenzylamine with benzylsulfonyl chloride in the presence of a base. The resulting product is then reacted with acetic anhydride to yield the final compound. The reaction scheme is shown below:
Applications De Recherche Scientifique
2-(benzylsulfonyl)-N-(2-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been shown to have potential applications in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Propriétés
IUPAC Name |
2-benzylsulfonyl-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-22-16-10-6-5-9-15(16)11-18-17(19)13-23(20,21)12-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSSIXBQPNTQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49736740 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5712210.png)

![7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5712227.png)
![2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5712233.png)

![N-(4-{[(2,6-difluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5712250.png)

![N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5712268.png)

![ethyl 4-{[(2-phenylethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5712278.png)

![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)
![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5712303.png)